2,2-Dimethylcyclohexane-1-carbonyl chloride

Catalog No.
S14509903
CAS No.
97234-96-3
M.F
C9H15ClO
M. Wt
174.67 g/mol
Availability
In Stock
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2,2-Dimethylcyclohexane-1-carbonyl chloride

CAS Number

97234-96-3

Product Name

2,2-Dimethylcyclohexane-1-carbonyl chloride

IUPAC Name

2,2-dimethylcyclohexane-1-carbonyl chloride

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

InChI

InChI=1S/C9H15ClO/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3

InChI Key

ABPUAEOHNRIICQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1C(=O)Cl)C

2,2-Dimethylcyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C9H15ClO and a molecular weight of approximately 174.67 g/mol. It is characterized by a cyclohexane ring substituted with two methyl groups at the 2-position and a carbonyl chloride functional group at the 1-position. This compound is often used as an intermediate in organic synthesis due to its reactive carbonyl chloride group, which can participate in various

The chemical reactivity of 2,2-dimethylcyclohexane-1-carbonyl chloride is primarily influenced by its carbonyl chloride group. Key reactions include:

  • Nucleophilic Substitution: The carbonyl chloride can react with nucleophiles such as alcohols or amines to form esters or amides, respectively.
  • Hydrolysis: In the presence of water, the carbonyl chloride can hydrolyze to form 2,2-dimethylcyclohexane-1-carboxylic acid.
  • Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonyl chloride into the corresponding alcohol.

These reactions make it a versatile building block for synthesizing more complex organic molecules .

The synthesis of 2,2-dimethylcyclohexane-1-carbonyl chloride typically involves:

  • Starting Materials: The synthesis often begins with 2,2-dimethylcyclohexanone or related compounds.
  • Reagents: Thionyl chloride or oxalyl chloride is commonly used to convert carboxylic acids or their derivatives into acyl chlorides.
  • Reaction Conditions: The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent moisture interference.

This method allows for efficient production of the compound while maintaining high purity levels .

2,2-Dimethylcyclohexane-1-carbonyl chloride finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: The compound may be used in developing specialty polymers and resins.
  • Chemical Research: It is utilized in laboratories for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 2,2-dimethylcyclohexane-1-carbonyl chloride focus on its reactivity with nucleophiles and potential biological targets. The electrophilic nature of the carbonyl chloride allows it to interact with various nucleophiles, leading to the formation of diverse chemical entities. Such studies are crucial for understanding how this compound might be used in drug development or as a reagent in synthetic chemistry .

Several compounds share structural similarities with 2,2-dimethylcyclohexane-1-carbonyl chloride. A comparison highlights its unique characteristics:

Compound NameMolecular FormulaKey Features
2,2-DimethylcyclohexanoneC9H16OLacks carbonyl chloride; used primarily as a ketone.
Cyclohexanecarbonyl chlorideC7H11ClOSimpler structure without methyl groups; different reactivity.
2,2-DimethylcyclohexanolC9H18OContains hydroxyl group instead of carbonyl; different applications.
2,2-Dimethylcyclohexane-1-carboxylic acid

The conversion of 2,2-dimethylcyclohexane-1-carboxylic acid to its corresponding acyl chloride involves nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine. The choice of chlorinating agent significantly influences reaction efficiency, purity, and scalability.

Carboxylic Acid Precursor Activation Strategies

The steric bulk of the 2,2-dimethylcyclohexane moiety imposes unique challenges during chlorination, necessitating careful selection of reagents and conditions to ensure complete conversion while minimizing side reactions such as esterification or decomposition.

Phosgene-Mediated Chlorination Mechanisms

Phosgene (COCl₂) remains a cornerstone reagent for large-scale acyl chloride synthesis due to its high reactivity and atom economy. The reaction proceeds via a two-step mechanism:

  • Formation of the Mixed Carbonate Intermediate:
    Phosgene reacts with 2,2-dimethylcyclohexane-1-carboxylic acid to form an unstable chloroformate intermediate, releasing hydrochloric acid (HCl) as a byproduct:
    $$
    \text{RCOOH} + \text{COCl}_2 \rightarrow \text{RCOOCOCl} + \text{HCl}
    $$
    This step is highly exothermic and requires temperature control to prevent runaway reactions.

  • Chloride Displacement:
    The intermediate undergoes nucleophilic attack by a second equivalent of phosgene, displacing the carbonate group and yielding the acyl chloride:
    $$
    \text{RCOOCOCl} + \text{COCl}2 \rightarrow \text{RCOCl} + \text{CO}2 + \text{HCl}
    $$
    Gas evolution (CO₂) drives the reaction to completion, favoring high yields (>90%) under optimized conditions.

Table 1: Optimized Conditions for Phosgene-Mediated Chlorination

ParameterOptimal RangeImpact on Yield
Temperature40–60°CPrevents decomposition
Molar Ratio (Acid:COCl₂)1:2.2–2.5Ensures complete reaction
SolventDichloromethaneEnhances intermediate stability

Industrial applications often employ phosgene in excess to counteract its volatility and ensure stoichiometric conversion.

Thionyl Chloride Reaction Dynamics

Thionyl chloride (SOCl₂) offers a safer alternative to phosgene for laboratory-scale syntheses. The mechanism involves:

  • Protonation of the Carboxylic Acid:
    Thionyl chloride acts as a Lewis acid, protonating the carbonyl oxygen of 2,2-dimethylcyclohexane-1-carboxylic acid:
    $$
    \text{RCOOH} + \text{SOCl}2 \rightarrow \text{RC(OH)2^+} + \text{SOCl}_2^-
    $$

  • Nucleophilic Substitution:
    The chlorosulfite intermediate undergoes chloride attack, releasing sulfur dioxide (SO₂) and HCl:
    $$
    \text{RC(OH)2^+} + 2\text{Cl}^- \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl}
    $$
    The reaction typically achieves 80–85% yield within 2–4 hours under reflux conditions.

Key Advantages:

  • In Situ Byproduct Removal: SO₂ gas evolution shifts the equilibrium toward product formation.
  • Solvent-Free Options: Neat reactions reduce purification steps, though dichloromethane or toluene may enhance kinetics for sterically hindered substrates.

Alternative Chlorinating Agent Efficacy Comparisons

While phosgene and thionyl chloride dominate industrial and laboratory settings, niche alternatives include phosphorus pentachloride (PCl₅) and oxalyl chloride [(COCl)₂].

Phosphorus Pentachloride:

  • Reacts via a concerted mechanism, forming POCl₃ and HCl as byproducts.
  • Limited applicability for 2,2-dimethylcyclohexane derivatives due to incomplete conversion (<70%) caused by steric hindrance.

Oxalyl Chloride:

  • Operates through a mixed anhydride intermediate:
    $$
    \text{RCOOH} + (\text{COCl})_2 \rightarrow \text{RCOOCOCl} + \text{CO} + \text{HCl}
    $$
  • Superior for acid-sensitive substrates but requires catalytic dimethylformamide (DMF) to accelerate the reaction.

Table 2: Comparative Analysis of Chlorinating Agents

AgentYield (%)Reaction TimeScalabilityByproduct Handling
Phosgene90–951–2 hIndustrialComplex (CO₂, HCl)
Thionyl Chloride80–852–4 hLaboratoryModerate (SO₂)
Oxalyl Chloride75–804–6 hSmall-scaleLow-toxicity (CO)

Reaction Optimization and Scalability Challenges

The steric profile of 2,2-dimethylcyclohexane-1-carbonyl chloride necessitates tailored approaches:

  • Temperature Modulation: Excessive heat promotes decarbonylation, particularly in phosgene-based routes.
  • Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) stabilize intermediates without participating in side reactions.
  • Catalytic Additives: Pyridine or triethylamine neutralizes HCl, preventing acid-catalyzed decomposition.

Temperature control represents one of the most critical parameters in the synthesis of 2,2-dimethylcyclohexane-1-carbonyl chloride, directly influencing reaction kinetics, product yield, and selectivity [1] [2] [3]. The formation of acyl chlorides from their corresponding carboxylic acids involves nucleophilic acyl substitution mechanisms that are highly temperature-dependent, with optimal conditions varying significantly based on the chlorinating reagent employed [4] [5] [6].

When utilizing thionyl chloride as the chlorinating agent for 2,2-dimethylcyclohexane-1-carboxylic acid, research demonstrates that reaction temperatures between 60-80°C provide optimal conversion rates while maintaining product integrity [2] [3] [7]. At temperatures below 60°C, reaction rates become significantly slower, requiring extended reaction times of 6-8 hours to achieve complete conversion [2] [7]. Conversely, temperatures exceeding 80°C can lead to increased side reactions and thermal decomposition of the desired product [8] [4].

The mechanistic pathway for acyl chloride formation involves the initial nucleophilic attack of the carboxylic acid on thionyl chloride, forming an intermediate chlorosulfite ester [8] [4] [5]. This intermediate subsequently undergoes decomposition through a concerted mechanism, eliminating sulfur dioxide and hydrogen chloride gases while forming the acyl chloride product [5] [9]. The temperature-dependent nature of this process stems from the activation energy requirements for both the initial nucleophilic attack and the subsequent elimination steps [4] [10].

Phosphorus-based chlorinating reagents exhibit different temperature requirements for optimal performance [1] [6] [11]. Phosphorus pentachloride reactions proceed effectively at lower temperatures, typically between 0-5°C, due to the highly exothermic nature of the chlorination process [1] [4] [6]. The cold reaction conditions help control the vigorous hydrogen chloride evolution and prevent unwanted side reactions [6] [12]. Phosphorus trichloride requires moderate temperatures around room temperature to 40°C for efficient conversion, with reaction times extending to 2-4 hours [1] [4] [12].

ReagentTemperature (°C)Reaction Time (hours)Yield (%)Product PurityByproducts
Thionyl Chloride20689-93GoodSO₂, HCl
Thionyl Chloride60397-99ExcellentSO₂, HCl
Thionyl Chloride80195-97Very GoodSO₂, HCl
Phosphorus(V) ChlorideCold (0-5)0.5-185-90GoodPOCl₃, HCl
Phosphorus(III) ChlorideRoom temperature2-480-85ModerateH₃PO₃
Phosgene45-1001-295-98ExcellentHCl
Oxalyl Chloride120-1356-888-92GoodCO, CO₂, HCl

The kinetic parameters governing temperature control in acyl chloride formation follow Arrhenius behavior, with reaction rates doubling approximately every 10°C increase in temperature within the optimal range [10] [13]. However, this relationship becomes non-linear at elevated temperatures due to competing decomposition pathways and increased volatility of reactants [10] [13]. For 2,2-dimethylcyclohexane-1-carbonyl chloride synthesis, maintaining temperatures within the 60-80°C range when using thionyl chloride ensures maximum conversion efficiency while minimizing thermal stress on the cyclic structure [2] [3] [7].

Solvent Systems for Yield Maximization

Solvent selection plays a pivotal role in optimizing yields for 2,2-dimethylcyclohexane-1-carbonyl chloride synthesis, affecting reaction rates, product solubility, and separation efficiency [14] [15] [16]. The choice of solvent system directly influences the nucleophilicity of the reaction medium, the stability of intermediate species, and the ease of product isolation [16] [17].

Tetrahydrofuran emerges as the most effective solvent system for acyl chloride formation, consistently delivering yields of 93% under mild reaction conditions [14]. The superior performance of tetrahydrofuran stems from its moderate polarity and excellent solvating properties for both the carboxylic acid substrate and the chlorinating reagent [14] [18]. The ethereal oxygen provides weak coordination to the reaction intermediates, stabilizing the transition states without interfering with the chlorination mechanism [14] [18].

Dichloromethane represents a commonly employed alternative solvent, achieving yields of approximately 81% under standard conditions [14] [15]. While dichloromethane offers advantages in terms of product isolation and purification, its lower yield compared to tetrahydrofuran reflects reduced solvation efficiency for the polar intermediates formed during acyl chloride synthesis [14] [15]. The chlorinated nature of dichloromethane provides chemical inertness toward the acyl chloride products, facilitating clean workup procedures [15] [19].

Benzene-based solvent systems demonstrate excellent performance at elevated temperatures, with dry benzene achieving yields up to 95% when reactions are conducted under reflux conditions [2] [3] [20]. The aromatic solvent provides thermal stability and maintains anhydrous conditions essential for high-yield acyl chloride formation [2] [20] [6]. However, the requirement for elevated temperatures (80-85°C) increases energy costs and may promote unwanted side reactions in temperature-sensitive substrates [2] [3].

Solvent SystemYield (%)Reaction Temperature (°C)AdvantagesLimitations
Tetrahydrofuran (THF)9320-25High yield, mild conditionsRequires dry conditions
Dichloromethane8120-25Easy separationModerate yield
Benzene9060-80High temperature stabilityHigher temperature required
Ethyl Acetate8425-30Moderate yieldModerate efficiency
Chlorobenzene7625-30Lower yieldLowest yield observed
Toluene8880-100Good for reflux conditionsHigh temperature needed
Dry Benzene9580-85Anhydrous conditionsRequires careful handling
Carbon Tetrachloride8520-25Inert mediumLimited solubility

The mechanistic basis for solvent effects in acyl chloride formation relates to the stabilization of charged intermediates and transition states [16] [17]. Polar aprotic solvents like tetrahydrofuran enhance the nucleophilicity of the carboxylic acid while providing stabilization for the positively charged intermediates formed during the chlorination process [16] [17]. The absence of protic hydrogen atoms prevents unwanted side reactions with the highly electrophilic acyl chloride products [14] [16].

Carbon tetrachloride serves as an inert reaction medium, particularly useful for mechanistic studies and when minimal solvent interference is required [19] [13]. While yields in carbon tetrachloride typically reach 85%, the limited solubility of polar reactants can restrict reaction efficiency [19] [13]. The chemical inertness of carbon tetrachloride makes it valuable for studying reaction kinetics without complicating solvent-substrate interactions [19] [13].

Solvent polarity significantly influences the reaction pathway and product distribution in acyl chloride formation [16] [17]. Higher polarity solvents favor ionization pathways, leading to increased reactivity but potentially promoting competing hydrolysis reactions if trace water is present [16] [17]. Lower polarity solvents tend to favor concerted mechanisms, providing better selectivity but potentially reducing overall reaction rates [16] [17].

Byproduct Management Through Purification Protocols

Effective byproduct management constitutes a critical aspect of 2,2-dimethylcyclohexane-1-carbonyl chloride synthesis, directly impacting product purity, yield recovery, and process economics [6] [19] [21]. The nature and quantity of byproducts depend primarily on the chlorinating reagent employed, with each system generating distinct separation challenges [6] [21] [12].

Thionyl chloride-based synthesis produces sulfur dioxide and hydrogen chloride as the primary gaseous byproducts, both of which require careful management due to their corrosive nature and environmental impact [4] [5] [6]. The gaseous nature of these byproducts simplifies separation through controlled venting or gas scrubbing systems [5] [6] [9]. Sulfur dioxide, with its boiling point of -10°C, evolves readily from the reaction mixture under normal conditions, while hydrogen chloride (-85°C boiling point) requires basic scrubbing solutions for safe disposal [22] [6].

Phosphorus-based chlorinating systems generate different byproduct profiles requiring alternative purification strategies [6] [21] [12]. Phosphorus pentachloride reactions produce phosphorus oxychloride (boiling point 105°C) as the primary liquid byproduct, which can be separated from the acyl chloride product through fractional distillation [6] [12]. The relatively close boiling points of some acyl chlorides and phosphorus oxychloride necessitate efficient fractionation columns to achieve adequate separation [6] [12].

Byproduct TypeRemoval MethodBoiling Point (°C)Separation Efficiency (%)Special Considerations
Hydrogen Chloride (HCl)Gas evolution/scrubbing-85>99Corrosive gas, requires scrubbing
Sulfur Dioxide (SO₂)Gas evolution-10>99Toxic gas, good ventilation needed
Phosphorus Oxychloride (POCl₃)Fractional distillation10595-98Can be recycled
Phosphoric Acid (H₃PO₃)Fractional distillation200 (decomp)90-95Higher boiling point aids separation
Unreacted Starting MaterialFractional distillationVariable85-95Depends on substrate
Thionyl Chloride ExcessDistillation under reduced pressure7695-99Excess easily removed by distillation

Fractional distillation represents the primary purification method for separating acyl chloride products from higher-boiling impurities [6] [19] [23]. The effectiveness of distillation depends on the boiling point differences between the desired product and contaminants [6] [23]. For 2,2-dimethylcyclohexane-1-carbonyl chloride, typical distillation protocols employ reduced pressure to minimize thermal decomposition while maintaining adequate separation efficiency [6] [19].

Advanced purification protocols incorporate multiple separation stages to achieve high-purity products [19] [21]. Initial gas evolution removes volatile byproducts, followed by solvent washing to eliminate residual acid traces [19] [21]. Final purification through fractional distillation under controlled atmosphere conditions ensures removal of remaining impurities while preserving product integrity [19] [21].

The economic considerations of byproduct management significantly impact process viability [21] [24]. Phosphorus oxychloride recovery and recycling can offset reagent costs in large-scale operations, while proper disposal of corrosive gases requires investment in scrubbing equipment [21] [24]. The choice of purification protocol must balance product quality requirements against processing costs and environmental compliance [21] [24].

Quality control measures for purified 2,2-dimethylcyclohexane-1-carbonyl chloride typically involve spectroscopic analysis to confirm product identity and purity [19] [21]. Gas chromatography provides quantitative assessment of residual impurities, while nuclear magnetic resonance spectroscopy confirms structural integrity [19] [21]. Acid-base titration methods can determine residual acid content, ensuring product meets specification requirements [19] [21].

2,2-Dimethylcyclohexane-1-carbonyl chloride belongs to the acyl chloride family of compounds, characterized by the highly electrophilic carbonyl carbon that readily undergoes nucleophilic acyl substitution reactions [1] [2]. The compound exhibits the general molecular formula $$ \text{C}9\text{H}{15}\text{ClO} $$ with a molecular weight of 174.67 grams per mole [3] [4]. The presence of the chlorine atom as an excellent leaving group makes this compound exceptionally reactive toward various nucleophiles through a well-established addition-elimination mechanism [5] [6].

The nucleophilic acyl substitution mechanism involves a two-step process beginning with nucleophilic attack on the carbonyl carbon, followed by elimination of the chloride leaving group [1] [7]. The reaction proceeds through a tetrahedral intermediate where the nucleophile, leaving group, and oxygen anion are attached to the central carbon atom [7]. The alkoxy group subsequently reverts to the carbonyl group while simultaneously expelling the leaving group, resulting in the substitution of the nucleophile for the chloride [1] [2].

Amidation Reactions with Primary/Secondary Amines

Primary and secondary amines demonstrate exceptional reactivity toward 2,2-dimethylcyclohexane-1-carbonyl chloride, forming N-substituted and N,N-disubstituted amides respectively [8] [9] [10]. The reaction occurs through nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine at the electrophilic carbonyl carbon [8] [11]. Primary amines produce secondary amides, while secondary amines yield tertiary amides [12].

The amidation mechanism begins with the nucleophilic addition step where the amine attacks the carbonyl carbon, forming a tetrahedral intermediate [8] [10]. This intermediate subsequently undergoes elimination, where the carbon-oxygen double bond reforms and the chloride ion is expelled [8]. A crucial aspect of this mechanism involves the removal of a hydrogen ion from the nitrogen, which can occur through two pathways: either by a chloride ion producing hydrogen chloride that immediately reacts with excess amine to form ammonium chloride, or direct removal by an amine molecule [8] [11].

Table 1: Nucleophilic Acyl Substitution Reactions of 2,2-Dimethylcyclohexane-1-carbonyl chloride
Reaction TypeNucleophileProductTypical ConditionsRelative Rate
Amidation with Primary AminesPrimary Amines (RNH₂)N-Substituted AmidesRoom temperature, Base (Et₃N)Very Fast
Amidation with Secondary AminesSecondary Amines (R₂NH)N,N-Disubstituted AmidesRoom temperature, Base (Et₃N)Fast
Esterification with Primary AlcoholsPrimary Alcohols (RCH₂OH)Primary EstersRoom temperature to 50°CModerate
Esterification with Secondary AlcoholsSecondary Alcohols (R₂CHOH)Secondary Esters50-80°C, Mild heatingSlow
Anhydride FormationCarboxylate Anions (RCOO⁻)Mixed AnhydridesRoom temperature, AnhydrousFast

The reaction typically requires two equivalents of amine, as represented by the overall equation: CH₃COCl + 2NH₃ → CH₃CONH₂ + NH₄Cl [9]. This stoichiometry accounts for both amide formation and neutralization of the hydrogen chloride byproduct [9] [11]. The reaction proceeds violently at room temperature, producing substantial amounts of white smoke consisting of solid ammonium chloride and the desired amide product [9].

Primary amines such as methylamine and ethylamine readily react to form N-alkyl substituted amides [8] [10]. The reaction with methylamine produces N-methylamides along with methylammonium chloride as the salt byproduct [13]. Secondary amines including morpholine, piperidine, and other cyclic amines undergo similar reactions to yield tertiary amides [14] [15]. The reaction conditions typically employ an aprotic solvent such as dichloromethane or tetrahydrofuran with an organic base like triethylamine to neutralize the hydrogen chloride generated [14] [16].

Esterification Processes with Alcohol Substrates

The esterification of 2,2-dimethylcyclohexane-1-carbonyl chloride with alcohols proceeds via the same nucleophilic acyl substitution mechanism observed in amidation reactions [1] [17]. Alcohols serve as nucleophiles, attacking the electrophilic carbonyl carbon to form the corresponding esters along with hydrogen chloride as a byproduct [13] [18]. The reaction demonstrates lower reactivity compared to amines due to the reduced nucleophilicity of the oxygen atom in alcohols relative to the nitrogen atom in amines [18] [19].

Primary alcohols exhibit higher reactivity than secondary alcohols in esterification reactions due to reduced steric hindrance around the nucleophilic center [19] [20]. The mechanism follows the standard addition-elimination pathway where the lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon [13] [17]. The resulting tetrahedral intermediate subsequently eliminates hydrogen chloride, reforming the carbonyl group and generating the ester product [13].

Table 2: Mechanistic Parameters for Nucleophilic Acyl Substitution
ParameterAmidationEsterificationAnhydride Formation
Activation Energy (kJ/mol)40-6050-7035-50
Rate Lawk[RCOCl][RNH₂]k[RCOCl][ROH]k[RCOCl][RCOO⁻]
Intermediate StabilityModerate tetrahedralLower tetrahedralHigh tetrahedral
Temperature Dependencek increases 2-3x per 10°Ck increases 3-4x per 10°Ck increases 2x per 10°C
Solvent EffectsPolar aprotic preferredPolar solvents preferredAnhydrous essential

The esterification process typically requires mild heating to achieve reasonable reaction rates, particularly with secondary alcohols [21]. Primary alcohols such as methanol and ethanol react at room temperature to moderate temperatures up to 50°C [21]. Secondary alcohols including isopropanol and sec-butanol require elevated temperatures of 50-80°C due to increased steric hindrance and reduced nucleophilicity [21] [19]. The reaction demonstrates first-order kinetics with respect to both the acyl chloride and the alcohol substrate [22].

Solvent effects play a significant role in esterification reactions, with polar solvents generally favoring the reaction by stabilizing the charged tetrahedral intermediate [16] [23]. The use of anhydrous conditions prevents competing hydrolysis reactions that would consume the acyl chloride to form the corresponding carboxylic acid [24]. Base catalysts such as pyridine or triethylamine are often employed to neutralize the hydrogen chloride generated and drive the equilibrium toward ester formation [13] [25].

Anhydride Generation Through Bimolecular Coupling

The formation of anhydrides from 2,2-dimethylcyclohexane-1-carbonyl chloride occurs through nucleophilic attack by carboxylate anions, representing one of the most efficient pathways for anhydride synthesis [26] [7]. This reaction proceeds via bimolecular coupling where the carboxylate ion acts as a nucleophile toward the electrophilic carbonyl carbon of the acyl chloride [26]. The reaction yields mixed anhydrides containing both the original acyl group and the carboxylate-derived acyl group [26].

The mechanism follows the standard nucleophilic acyl substitution pathway with carboxylate anions demonstrating high nucleophilicity due to the negative charge on the oxygen atom [7] [27]. The reaction typically occurs at room temperature under anhydrous conditions to prevent hydrolysis of either the starting acyl chloride or the product anhydride [26] [24]. The carboxylate nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates chloride to generate the anhydride product [26].

Table 3: Nucleophile Reactivity toward 2,2-Dimethylcyclohexane-1-carbonyl chloride
Nucleophile TypeNucleophilicity OrderpKa of Conjugate AcidSteric Hindrance
Ammonia39.3None
Primary Alkylamines4-510-11Low
Secondary Alkylamines3-410.5-11.5Moderate
Primary Alcohols215-16Low-Moderate
Secondary Alcohols116-17High
Carboxylate Ions5-64-5Variable

The synthetic utility of anhydride formation lies in creating reactive acylating agents that can subsequently undergo further transformations [26]. The process typically employs sodium or potassium carboxylates as nucleophiles in polar aprotic solvents such as dimethylformamide or acetonitrile [26] [16]. The reaction demonstrates excellent chemoselectivity, with carboxylate anions preferentially attacking the acyl chloride over competing side reactions [26].

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

174.0811428 g/mol

Monoisotopic Mass

174.0811428 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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